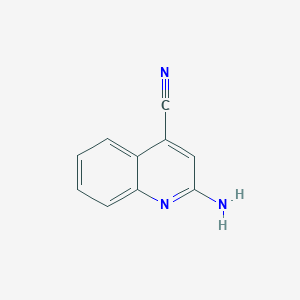

2-Aminoquinoline-4-carbonitrile

説明

2-Aminoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoline, characterized by the presence of an amino group at the second position and a cyano group at the fourth position of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinoline-4-carbonitrile typically involves the reaction of 2-aminoacetophenone with malononitrile in the presence of a catalyst. One common method is the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route to the desired product . Another approach involves the use of nano zinc oxide as a catalyst under solvent-free conditions, which is both environmentally benign and cost-effective .

Industrial Production Methods: Industrial production of this compound often employs scalable and sustainable methods. These include the use of heterogeneous catalysts such as NaHSO4·SiO2, which can be reused, thus minimizing waste and reducing production costs . Additionally, microwave-assisted synthesis and ultrasound-promoted reactions are gaining popularity due to their efficiency and reduced reaction times .

化学反応の分析

Types of Reactions: 2-Aminoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 2-Aminoquinoline-4-amine.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Antimalarial Activity

The 4-aminoquinoline scaffold, including derivatives like 2-aminoquinoline-4-carbonitrile, has been extensively studied for their antimalarial properties. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new compounds that can effectively combat malaria.

- Mechanism of Action : These compounds are believed to interfere with the heme detoxification pathway in the malaria parasite, leading to accumulation of toxic heme and ultimately parasite death.

- Efficacy : Research indicates that various analogs exhibit potent activity against both chloroquine-sensitive and resistant strains. For instance, studies have shown that specific modifications in the side chains of quinoline derivatives can enhance their efficacy against resistant strains, with some compounds demonstrating IC50 values in the low nanomolar range .

Anticancer Potential

Recent investigations have highlighted the potential of this compound derivatives as anticancer agents. The structural framework allows for modifications that can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells.

- Cytotoxic Studies : A study synthesized several 4-aminoquinoline derived sulfonyl analogs and assessed their effects on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). Some compounds showed selective cytotoxicity towards cancer cells compared to non-cancerous cells, indicating a promising therapeutic window .

- Mechanistic Insights : The mechanisms of action are thought to involve disruption of cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells .

Corrosion Inhibition

Beyond biological applications, this compound has shown promise as a corrosion inhibitor for mild steel in acidic environments.

- Inhibition Efficiency : Studies have demonstrated that derivatives such as 2-amino-4-(4-nitrophenyl) quinoline-3-carbonitrile exhibit high inhibition efficiencies (over 94%) against corrosion in hydrochloric acid solutions. The effectiveness is attributed to the adsorption of these compounds on the metal surface, forming a protective barrier .

- Mechanistic Studies : Electrochemical tests reveal that these inhibitors act primarily as cathodic-type inhibitors, with their adsorption following Langmuir isotherm models, indicating strong interactions with the steel surface .

Data Table: Summary of Applications

| Application | Mechanism/Effect | Notable Findings |

|---|---|---|

| Antimalarial | Interferes with heme detoxification | Potent against CQ-resistant strains; IC50 < 20 nM |

| Anticancer | Induces apoptosis in cancer cells | Selective cytotoxicity; effective against multiple cancer lines |

| Corrosion Inhibition | Forms protective barrier on steel surface | Inhibition efficiency > 94%; follows Langmuir isotherm |

Case Studies

- Antimalarial Case Study :

- Anticancer Case Study :

- Corrosion Inhibition Case Study :

作用機序

The mechanism of action of 2-Aminoquinoline-4-carbonitrile, particularly in its antimalarial application, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite . The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .

類似化合物との比較

Chloroquine: Another 4-aminoquinoline derivative used as an antimalarial agent.

Amodiaquine: Known for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum.

Primaquine: An 8-aminoquinoline used for the treatment of liver stages of malaria.

Uniqueness: 2-Aminoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike chloroquine and amodiaquine, it has a cyano group at the fourth position, which can be further modified to enhance its properties .

生物活性

2-Aminoquinoline-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The quinoline structure is known for its ability to interact with various biological targets, leading to potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8N_4, and its structure features a quinoline ring with an amino group at the 2-position and a cyano group at the 4-position. This configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-aminoquinoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of 2-Aminoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 12.5 | Induction of apoptosis |

| This compound | MCF-7 | 15.0 | Inhibition of cell proliferation |

| Novel derivative (e.g., 3c) | A549 (lung cancer) | 8.5 | Modulation of extracellular matrix proteins |

Case Study : In a study assessing the effects of various quinoline derivatives on HepG2 cells, it was found that modifications at the carbonitrile position significantly enhanced anticancer activity. The most potent derivatives induced apoptosis through caspase activation, demonstrating the importance of structural optimization in enhancing efficacy .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. Quinoline derivatives are known for their activity against bacteria and fungi.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

| Candida albicans | 64 µg/mL | Inhibition of ergosterol synthesis |

Research Findings : A recent investigation into the antimicrobial efficacy of various quinoline derivatives revealed that compounds similar to this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies indicate that quinoline derivatives can trigger apoptotic pathways in cancer cells, often involving caspase activation and mitochondrial dysfunction.

- Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

- Antimicrobial Mechanisms : The antimicrobial action is primarily through interference with cell wall synthesis or membrane integrity, which is critical for bacterial survival.

特性

IUPAC Name |

2-aminoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQRVUKLTUBQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-62-7 | |

| Record name | 2-aminoquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。